2,9-Bis(ethylsulfanyl)acridine
Description
Historical Context and Structural Significance of the Acridine (B1665455) Scaffold
The journey of acridine, a nitrogen-containing heterocyclic compound, began in 1870 when it was first isolated from coal tar. ptfarm.pl Structurally, acridine is a linear tricyclic system, also known as dibenzo[b,e]pyridine or 10-azaanthracene, consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring. ptfarm.pl This planar aromatic structure is a key determinant of its chemical and physical properties, including its characteristic blue fluorescence in solutions of its salts. ptfarm.pl
The historical significance of the acridine scaffold is deeply rooted in its diverse applications. In the late 19th and early 20th centuries, acridine derivatives were utilized as dyes and antiseptics, such as proflavine (B1679165) and acriflavine. researchgate.net The discovery of the antimalarial properties of mepacrine (quinacrine), an acridine derivative, during World War II marked a pivotal moment in medicinal chemistry, showcasing the therapeutic potential of this chemical framework. ptfarm.pl The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that underpins many of its biological activities and has been a focal point of research for decades. researchgate.net
Overview of Acridine Derivatives in Contemporary Chemical Research
In modern chemical research, the acridine scaffold remains a "privileged structure," serving as a versatile foundation for the development of new therapeutic agents and functional materials. researchgate.net Its derivatives are the subject of extensive investigation across various scientific disciplines.
In medicinal chemistry, researchers continue to synthesize and evaluate novel acridine derivatives for a wide range of biological activities. These include anticancer, antimicrobial, antiviral, and antiparasitic properties. researchgate.net The ability of acridines to interact with DNA and inhibit enzymes such as topoisomerases and telomerases makes them particularly promising candidates for anticancer drug development. researchgate.net Furthermore, acridine-based compounds are being explored for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net
Beyond medicine, acridine derivatives are investigated for their unique photophysical and electrochemical properties. beilstein-journals.org Their fluorescence makes them valuable as biological probes for visualizing cellular components and studying molecular interactions. researchgate.net In materials science, acridines are being developed for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. beilstein-journals.org The ongoing synthesis of new acridine derivatives, including bis- and tetrakis-acridines, highlights the continued importance and broad potential of this remarkable heterocyclic system in contemporary science. researchgate.netmdpi.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
89347-19-3 |
|---|---|
Molecular Formula |
C17H17NS2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2,9-bis(ethylsulfanyl)acridine |
InChI |
InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3 |
InChI Key |
HWBMSIRMRAYHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC |
Origin of Product |
United States |
Electronic Structure and Theoretical Characterization of 2,9 Bis Ethylsulfanyl Acridine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the properties of molecules from first principles, relying on the fundamental laws of quantum mechanics. These methods can elucidate aspects of molecular structure and reactivity that are often difficult or impossible to determine through experimental means alone.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. A DFT study of 2,9-Bis(ethylsulfanyl)acridine would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms—the ground state geometry—by finding the structure with the lowest possible energy.
The key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to:
The planarity of the acridine (B1665455) core.
The bond lengths and angles of the C–S and S–C bonds within the ethylsulfanyl groups.
The rotational freedom, or conformations, of the ethylsulfanyl side chains relative to the rigid acridine plane. The orientation of these groups can significantly influence intermolecular interactions and crystal packing.
By calculating the energy of different conformers, a potential energy surface can be mapped out, identifying the most stable conformations and the energy barriers for rotation between them.
Illustrative Data Table for Optimized Geometric Parameters This table presents hypothetical, representative data that would be obtained from a DFT geometry optimization. The values are not based on actual calculations for this compound.
| Parameter | Typical Bond Type | Illustrative Value |
|---|---|---|
| Bond Length | C-S (Aromatic-S) | ~1.77 Å |
| Bond Length | S-C (S-Ethyl) | ~1.82 Å |
| Bond Angle | C-S-C | ~103° |
| Dihedral Angle | C(acridine)-C(subst)-S-C(ethyl) | Variable (Defines Conformation) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels and Band Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be considered the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . This gap is a critical indicator of a molecule's kinetic stability and electronic excitability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited, for instance, by absorbing light. The distribution of the HOMO and LUMO across the molecular structure would reveal which parts of the molecule are involved in electron donation and acceptance. For this compound, it would be expected that the π-system of the acridine core and the sulfur atoms' lone pairs would contribute significantly to the HOMO, while the LUMO would be distributed over the aromatic π-system.
Illustrative Data Table for FMO Analysis This table presents hypothetical data to illustrate the typical outputs of a DFT calculation on frontier orbitals. The values are not based on actual calculations for this compound.
| Parameter | Illustrative Energy Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.80 | Electron-donating ability |
| ELUMO | -1.95 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.85 | Kinetic stability and excitability |
Computational Insights into Electron Affinity, Ionization Potential, and Electrophilicity Index
From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated using Koopmans' theorem as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η), which are derived from the IP and EA. A higher electrophilicity index indicates a stronger electrophile.
These parameters provide a quantitative scale for the reactivity of this compound, allowing for comparisons with other related compounds.
Charge Distribution and Molecular Electrostatic Potential Surface (MEPS) Analysis
A Molecular Electrostatic Potential Surface (MEPS) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on heteroatoms (like the nitrogen and sulfur atoms in this compound) and are susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are often found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack.
Green regions: Represent neutral or weakly polarized areas.
For this compound, the MEPS would likely show negative potential around the nitrogen atom of the acridine ring and the sulfur atoms of the ethylsulfanyl groups, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds.
Spin Density Analysis in Acridinyl Radical Intermediates
In certain chemical reactions, molecules can exist as radical intermediates, which contain one or more unpaired electrons. A spin density analysis calculates the distribution of this unpaired electron across the molecule. For a radical cation or anion of this compound, this analysis would pinpoint which atoms bear the highest degree of unpaired electron density. This information is crucial for understanding the radical's reactivity and the potential sites for subsequent reactions, such as dimerization or reaction with other molecules. The analysis would reveal how the acridine π-system and the sulfur atoms accommodate the unpaired electron.
Theoretical Spectroscopy
Computational methods can predict various types of spectra, providing a valuable tool for interpreting experimental data. For this compound, theoretical calculations could simulate:
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals that correspond to the absorption of ultraviolet or visible light. The calculations would yield the excitation energies (related to the wavelength of maximum absorption, λmax) and the oscillator strengths (related to the intensity of the absorption). This would help in understanding the color and photophysical properties of the compound.
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretching, ring deformation). The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of observed peaks to specific molecular motions, thus confirming the compound's structure.
These theoretical spectroscopic analyses provide a direct link between the computed molecular structure and experimentally observable data, offering a comprehensive characterization of the compound.
Predicted UV-Visible Absorption Spectra via Time-Dependent DFT (TD-DFT)
Theoretical Fluorescence Emission Spectra
Theoretical predictions of fluorescence emission spectra provide insights into the excited state properties of molecules. For fluorescent molecules like many acridine derivatives, theoretical calculations can predict the wavelength of maximum emission and the quantum yield. The fluorescence of these compounds typically arises from the relaxation of the first singlet excited state (S1) to the ground state (S0). The presence of heavy atoms like sulfur in the ethylsulfanyl groups could potentially influence the fluorescence properties through spin-orbit coupling, which may affect the intersystem crossing rate and thus the fluorescence quantum yield. Studies on various acridine derivatives have demonstrated that their emission spectra can be tuned by altering the substituents.
Experimental Spectroscopic Elucidation of Molecular Structure
A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a cornerstone of structural elucidation in chemistry. While specific NMR data for this compound is not provided in the search results, general principles and data from related structures allow for a prediction of its spectral features.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the acridine core, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The ethylsulfanyl groups would give rise to characteristic ethyl group signals: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling between them.
¹³C NMR: The carbon-13 NMR spectrum would display signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbons in the acridine core would be influenced by the electron-donating ethylsulfanyl groups. Signals for the ethyl carbons would also be present in the aliphatic region of the spectrum.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the acridine ring. The chemical shift of the nitrogen would be sensitive to substituent effects and protonation state.
NMR studies on bis(acridines) have been used to understand their dynamic properties and interactions with other molecules.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum under electron impact (EI) or other ionization methods would offer structural information, showing characteristic losses of fragments such as the ethyl groups or parts of the acridine core. Studies on similar heterocyclic compounds have established fragmentation pathways that aid in spectral interpretation.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
Aromatic C-H stretching vibrations.
Aromatic C=C and C=N stretching vibrations within the acridine ring system.
Aliphatic C-H stretching and bending vibrations of the ethyl groups.
C-S stretching vibrations.
Studies on acridine and its derivatives have utilized IR spectroscopy to identify these characteristic vibrational modes.
X-ray Crystallography of Related Acridine Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While a crystal structure for this compound has not been specifically reported in the provided results, the structures of numerous other acridine derivatives have been determined. These studies reveal the planar nature of the acridine core and how substituents can influence the packing of the molecules in the crystal lattice through various intermolecular interactions such as π-π stacking and hydrogen bonding. For this compound, a crystal structure would precisely define the bond lengths, bond angles, and the conformation of the ethylsulfanyl groups relative to the acridine plane.
Photophysical and Optoelectronic Properties of 2,9 Bis Ethylsulfanyl Acridine
Absorption and Emission Characteristics
The absorption and emission of light by acridine (B1665455) derivatives are governed by π-π* and n-π* electronic transitions within the aromatic system. The positions of the absorption and emission maxima, as well as the efficiency of the fluorescence process, are strongly influenced by the electronic nature of the substituents.
The introduction of electron-donating groups, such as the ethylsulfanyl (-SEt) group, at the 2 and 9 positions of the acridine core is predicted to cause a bathochromic (red) shift in the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap. The lone pairs of electrons on the sulfur atoms can participate in resonance with the acridine π-system, extending the conjugation and leading to absorption of lower energy (longer wavelength) light.
For comparison, unsubstituted acridine in ethanol (B145695) exhibits its lowest energy absorption band (a π-π* transition) around 354 nm. In contrast, acridine derivatives with electron-donating substituents at the 2 and 9 positions typically show absorption maxima shifted to longer wavelengths. For instance, 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, which also feature extended π-conjugation, display absorption maxima in the range of 346-426 nm. beilstein-journals.org
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. High extinction coefficients are characteristic of allowed π-π* transitions. Acridine derivatives generally possess high molar extinction coefficients, often in the range of 104 to 105 M-1cm-1. The introduction of ethylsulfanyl groups is not expected to drastically decrease this value and may even enhance it due to the increased electronic delocalization.
Table 1: Expected Absorption and Emission Maxima for 2,9-Bis(ethylsulfanyl)acridine in a Nonpolar Solvent.
| Compound | Expected Absorption Maximum (λabs, nm) | Expected Emission Maximum (λem, nm) | Expected Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|
| This compound | 380 - 420 | 430 - 480 | > 104 |
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of acridine derivatives is highly dependent on the solvent and the nature of the substituents. Unsubstituted acridine has a very low fluorescence quantum yield in non-polar solvents, which increases in polar, protic solvents.
Table 2: Representative Fluorescence Quantum Yields of Substituted Acridines.
| Compound Derivative | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|
| 2,4-bis(phenylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine | 0.10 | beilstein-journals.org |
| 2,4-bis((4-methoxyphenyl)ethynyl)-9-chloro-5,6,7,8-tetrahydroacridine | 0.20 | beilstein-journals.org |
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift indicates a greater energy loss between absorption and emission, often due to geometric relaxation in the excited state or specific solvent-solute interactions. Acridine derivatives can exhibit significant Stokes shifts. For 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, Stokes shifts ranging from 2400 to 4300 cm-1 have been observed. beilstein-journals.org The introduction of flexible ethylsulfanyl groups at the 2 and 9 positions could lead to a notable Stokes shift in this compound, as the geometry of the molecule may change significantly upon excitation to accommodate the charge redistribution.
Luminescence Mechanisms and Excited State Dynamics
Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent de-excitation pathways determine its luminescence properties. For acridine derivatives, these pathways involve singlet and triplet excited states.
Following photoexcitation to a singlet excited state (S1), the molecule can relax to the ground state (S0) via several pathways: fluorescence (radiative decay), internal conversion (non-radiative decay), or intersystem crossing to a triplet excited state (T1). The relative rates of these processes determine the fluorescence quantum yield.
The presence of sulfur atoms in this compound is expected to influence the rate of intersystem crossing. The heavy-atom effect of sulfur can enhance spin-orbit coupling, which facilitates the formally spin-forbidden S1 → T1 transition. youtube.com An increased rate of intersystem crossing would lead to a higher population of the triplet state and a corresponding decrease in the fluorescence quantum yield. The triplet state can then decay to the ground state via phosphorescence (radiative) or non-radiative decay. The competition between fluorescence and intersystem crossing is a key factor in the photophysics of sulfur-containing acridines.
Energy transfer processes can also play a role in the excited-state dynamics of acridine derivatives. Intramolecular energy transfer can occur if the molecule contains other chromophoric units. In the case of this compound, the primary excited state is localized on the acridine core, and significant intramolecular energy transfer to other parts of the molecule is unlikely unless further functionalization is present.
Intermolecular energy transfer can occur between a photoexcited acridine derivative (the donor) and another molecule (the acceptor) in close proximity. This process is crucial in applications such as photosensitization, where the triplet state of the acridine derivative can transfer its energy to molecular oxygen to generate singlet oxygen, a reactive species used in photodynamic therapy. The efficiency of intermolecular energy transfer depends on the energy levels of the donor and acceptor and their intermolecular distance.
Influence of Ethylsulfanyl Substituents on Photophysical Behavior
No research data was found regarding the specific influence of 2,9-bis(ethylsulfanyl) substitution on the absorption, emission, and quantum yield of the acridine core.
Potential in Advanced Functional Materials
There is no available information on the exploration or application of this compound in the following areas:
Organic Light-Emitting Diodes (OLEDs)
No studies have been published that investigate the potential of this compound as an emitter, host, or charge-transport material in OLEDs.
Organic Photovoltaic Devices (OPVs) and Solar Cells
The suitability of this compound as a donor or acceptor material in organic solar cells has not been reported.
Chemosensor Design Principles
There is no literature available on the design or application of this compound as a chemosensor for the detection of ions or molecules.
This notable gap in the scientific literature suggests that this compound may be a novel compound that has yet to be synthesized or characterized, or that research on this specific molecule has not been made public. Future research in the field of materials science may shed light on the properties of this and other unexplored acridine derivatives.
Supramolecular Chemistry and Non Covalent Interactions of 2,9 Bis Ethylsulfanyl Acridine
Non-Covalent Interaction Profiles
The planar, electron-rich aromatic system of the acridine (B1665455) core is the primary driver for π-π stacking interactions. These forces are fundamental in various phenomena, from the structure of DNA to the design of organic materials. nih.govmdpi.com In the context of 2,9-Bis(ethylsulfanyl)acridine, the flat surface of the tricyclic ring allows for face-to-face or offset stacking with other π-systems. These interactions are crucial for stabilizing crystal packing and forming aggregates in solution.
Research on related acridinium (B8443388) compounds has demonstrated significant π-π stacking, with observed face-to-face distances between parallel acridinium rings ranging from 3.267 Å to 3.613 Å. researchgate.net These distances are shorter than the sum of the van der Waals radii, indicating a strong attractive force. The strength of these interactions is influenced by both electrostatic and dispersion components, which can be tuned by the electronic nature of the interacting molecules. nih.gov The presence of the ethylsulfanyl groups at the 2 and 9 positions can sterically influence the geometry of these stacks, potentially leading to offset or slipped-stack arrangements rather than a perfect cofacial alignment.
Table 1: Representative π-π Stacking Distances in Acridine Derivatives
| Interacting Rings | Centroid-Centroid Distance (Å) | Type of Interaction | Reference |
| Acridinium - Acridinium | 3.267 - 3.311 | Face-to-face | researchgate.net |
| Acridinium - Acridinium | 3.533 - 3.613 | Offset | researchgate.net |
| Acridinium - Pyridinecarboxylate | 3.478 - 3.805 | Heteroaromatic | researchgate.net |
Note: This table presents data for acridinium-based compounds to illustrate typical interaction distances for the acridine core.
While the acridine ring itself lacks strong hydrogen bond donors, the nitrogen heteroatom can act as a hydrogen bond acceptor. More significantly, the sulfur atoms of the two ethylsulfanyl groups introduce additional potential for non-covalent interactions. The sulfur atom, with its lone pairs of electrons, can function as a weak hydrogen bond acceptor in the presence of suitable donor molecules (e.g., alcohols, amides).
Furthermore, the sulfur centers can act as halogen bond acceptors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as the lone pair on a sulfur atom. acs.orgnih.gov The strength and geometry of such S···X (where X = I, Br, Cl) interactions are highly directional and can be a powerful tool in crystal engineering. nih.gov The formation of these bonds is dependent on the presence of a suitable halogen bond donor in the chemical environment. The flexibility of the ethyl chains allows the sulfur atoms to orient themselves to optimize these potential interactions within a supramolecular assembly.
Table 2: Potential Non-Covalent Interactions of the Ethylsulfanyl Group
| Interaction Type | Donor Group (Example) | Acceptor Atom on Ethylsulfanyl | Description |
| Hydrogen Bonding | O-H, N-H | Sulfur (S) | A weak interaction where the sulfur lone pair accepts a proton from a donor. nih.gov |
| Halogen Bonding | C-I, C-Br | Sulfur (S) | An electrophilic region on a halogen atom interacts with the sulfur lone pair. nih.gov |
Electrostatic interactions arise from the permanent dipole moments within the molecule. The nitrogen atom in the acridine ring and the sulfur atoms in the side chains are more electronegative than the surrounding carbon atoms, leading to a non-uniform distribution of charge. These permanent dipoles can interact favorably with other polar molecules or ions, contributing to the specificity of molecular recognition events. While individually weaker than π-π stacking or strong hydrogen bonds, the cumulative effect of numerous van der Waals and electrostatic contacts is a major driving force for molecular assembly. researchgate.net
Catalytic Applications of Acridine Based Systems
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The unique electronic and structural features of the acridine (B1665455) core can be harnessed to design effective organocatalysts.
Acridine Scaffolds as Lewis Basic Organocatalysts
The nitrogen atom within the acridine ring system possesses a lone pair of electrons, rendering it Lewis basic. This intrinsic property allows acridine derivatives to function as Lewis basic organocatalysts, activating substrates through the formation of adducts. While the broader class of nitrogen-containing heterocycles is known for this mode of catalysis, specific studies detailing the Lewis basicity and catalytic activity of 2,9-Bis(ethylsulfanyl)acridine are limited. The electron-donating nature of the ethylsulfanyl groups at the 2 and 9 positions is expected to modulate the electron density at the acridine nitrogen, potentially influencing its catalytic efficacy. Further research is required to fully elucidate and quantify the Lewis basic character of this specific compound and its performance in relevant catalytic reactions.
Stereoselective Transformations Catalyzed by Acridine Derivatives
The development of chiral acridine derivatives has opened avenues for their application in stereoselective catalysis. By introducing chiral substituents, it is possible to create a chiral environment around the catalytic center, enabling the enantioselective or diastereoselective synthesis of target molecules. Although the potential exists to modify this compound with chiral moieties, to date, there are no specific reports in the scientific literature on its application in stereoselective transformations. The development of such chiral variants and the investigation of their catalytic prowess in asymmetric synthesis represent a promising area for future exploration.
Photocatalysis
In recent years, photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild conditions. Acridine derivatives, with their favorable photophysical properties, have been at the forefront of this revolution.
Mechanistic Studies of Acridine-Mediated Photoredox Reactions
Acridine-based photocatalysts operate through a mechanism involving the absorption of light to reach an excited state, followed by single-electron transfer (SET) or energy transfer processes with a substrate molecule. These processes generate highly reactive radical intermediates that can participate in a variety of chemical transformations. While extensive mechanistic studies have been conducted on various acridine photocatalysts, specific investigations into the photoredox properties and reaction mechanisms of this compound are not yet available. The presence of sulfur atoms in the ethylsulfanyl substituents could potentially influence the photophysical properties, such as the excited-state lifetime and redox potentials, which are critical parameters for a photocatalyst. Detailed spectroscopic and computational studies would be invaluable in understanding the mechanistic pathways of photoredox reactions potentially mediated by this compound.
Application in Carbon-Heteroatom (e.g., C-N) Cross-Coupling Reactions
Photoredox-catalyzed carbon-heteroatom cross-coupling reactions have become a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Acridine photocatalysts have been successfully employed in a range of these transformations. However, the application of this compound as a photocatalyst for C-N or other carbon-heteroatom cross-coupling reactions has not been documented. The unique electronic environment conferred by the thioether groups might offer advantages in specific coupling reactions, warranting investigation into its catalytic activity in this domain.
Integration into Covalent Organic Frameworks (COFs) for Heterogeneous Photocatalysis
Detailed Scientific Article on "this compound" Cannot Be Generated Due to Lack of Available Research
The user's request specified a detailed article structured around the following topics for this compound:
Structure Property Relationship Studies in 2,9 Bis Ethylsulfanyl Acridine Derivatives
Electronic and Steric Effects of Substituents on Reactivity and Photophysical Properties
An exhaustive search for data pertaining to these specific areas for "2,9-Bis(ethylsulfanyl)acridine" did not yield any relevant results. The scientific community has not, to date, published any research that would allow for a thorough and accurate discussion of the synthesis, modification, QSPR modeling, or the electronic and steric effects related to this specific molecule.
While the search did identify a broad range of studies on other acridine (B1665455) derivatives, the findings from these studies are not directly applicable to "this compound." The structure-property relationships of chemical compounds are highly specific, and extrapolating data from differently substituted acridines would be scientifically unsound and speculative.
General research on the acridine scaffold shows that modifications to the acridine core and its substituents can significantly influence properties such as DNA binding, anticancer activity, and photophysical characteristics. For instance, studies on other substituted acridines have explored how various functional groups affect their electronic and steric profiles, which in turn dictates their biological activity and potential applications. However, without specific experimental or computational data for "this compound," any discussion would be purely hypothetical.
Given the absence of any scientific data, the creation of an informative, and scientifically accurate article with detailed research findings and data tables as requested is not feasible.
Advanced Methodologies for Characterizing 2,9 Bis Ethylsulfanyl Acridine Systems
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy techniques are indispensable for probing the transient phenomena that occur in molecules following photoexcitation. These methods allow for the direct observation of excited-state lifetimes, decay pathways, and the formation of transient species, providing a detailed picture of the photophysical processes.
For acridine (B1665455) derivatives, understanding the excited-state dynamics is critical. Techniques such as broadband UV/VIS-NIR transient absorption spectroscopy and transient fluorescence measurements are employed to map these processes from the femtosecond to the microsecond timescale. tandfonline.com For instance, studies on helicene-like bidibenzo[c,h]acridines, which share the core acridine structure, have revealed that photoexcitation populates the first excited singlet state (S₁), which subsequently decays through various channels. tandfonline.com
In a study on bridged and non-bridged chiral helicene-like bidibenzo[c,h]acridines, the S₁ state was found to have a lifetime of 15 and 36 picoseconds, respectively. tandfonline.com The primary decay pathways were identified as internal conversion and intersystem crossing, with fluorescence being a minor channel. tandfonline.com Specifically, for the non-bridged derivative, internal conversion accounted for 78% of the decay, while intersystem crossing to the triplet state (T₁) was 21%. tandfonline.com The resulting T₁ state then decays back to the ground state (S₀) with a time constant of 775 picoseconds. tandfonline.com Such detailed information is vital for understanding the photostability and potential photochemical reactivity of these systems.
Similarly, investigations into the photophysics of acridine and its hydrated clusters in the gas phase have shown that the lifetimes of excited states can be substantially influenced by the molecular environment. nih.govaip.org While the isolated acridine molecule has a very short-lived first excited state, clustering with water molecules increases the lifetime into the nanosecond scale, comparable to acridine in aqueous solutions. nih.gov
| Acridine Derivative | S₁ Lifetime (ps) | Decay Channel | Quantum Yield (%) | T₁ Lifetime (ps) |
|---|---|---|---|---|
| Non-bridged helicene-like bidibenzo[c,h]acridine | 15 | Internal Conversion | 78 | 775 |
| Intersystem Crossing | 21 | |||
| Fluorescence | 1 | |||
| Bridged helicene-like bidibenzo[c,h]acridine | 36 | Internal Conversion | 84 | 5500 |
| Intersystem Crossing | 15 | |||
| Fluorescence | 1 |
Advanced Computational Approaches (e.g., Ab Initio Molecular Dynamics, Fukui Functions)
Computational chemistry provides powerful tools to complement experimental studies, offering molecular-level insights into structure, reactivity, and dynamics. For systems like 2,9-Bis(ethylsulfanyl)acridine, advanced methods such as Ab Initio Molecular Dynamics (AIMD) and analyses based on Fukui functions are particularly valuable.
Fukui Functions are a concept within Density Functional Theory (DFT) that describe the change in electron density at a given point in a molecule when the total number of electrons changes. wikipedia.org They are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de
A study on the corrosion inhibition of aluminum by various acridine derivatives utilized Fukui functions to pinpoint the atoms most involved in the interaction with the metal surface. pcbiochemres.com The analysis revealed that specific carbon and nitrogen atoms in the acridine core exhibited high values for both the positive Fukui function (f⁺, indicating susceptibility to nucleophilic attack) and the negative Fukui function (f⁻, indicating susceptibility to electrophilic attack). pcbiochemres.com This suggests these atoms are the primary sites for forming a protective layer. pcbiochemres.com For example, in the studied molecules, oxidation (electron loss) was predicted to likely occur at the N6 nitrogen atom, while reduction (electron gain) was favored at the C1 and C13 carbon atoms. pcbiochemres.com Such calculations are crucial for designing molecules with specific reactivity patterns.
| Molecule | Atom with Highest f⁻ (Site for Electrophilic Attack/Oxidation) | Atom with Highest f⁺ (Site for Nucleophilic Attack/Reduction) |
|---|---|---|
| Acridine-2-Carboxylic Acid (ACA) | N6 | C1 |
| Acridine (ACD) | N6 | C13 |
| Acridine-2-Carbaldehyde (A2C) | N7 | C13 |
| 2-Ethyl-Acridine (2EA) | N6 | C13 |
Spectroscopic and Analytical Methods for Supramolecular Systems (e.g., Titration Studies, Binding Constant Determination)
The planar aromatic structure of the acridine core makes it an excellent candidate for forming supramolecular assemblies, particularly through intercalation with biomolecules like DNA. wikipedia.org Spectroscopic and analytical methods are key to quantifying these interactions.
Titration studies , monitored by techniques like UV-Vis absorption or fluorescence spectroscopy, are commonly used to investigate the binding of small molecules to larger host molecules. By systematically adding a solution of a host (e.g., DNA) to a solution of the guest (e.g., an acridine derivative) and monitoring the spectral changes, one can determine the stoichiometry and strength of the interaction.
For various 2,9- and 3,9-disubstituted acridines, UV-Vis titration has been employed to determine their DNA binding constants (Kb). researchgate.netnih.gov These studies often reveal that the nature and position of the substituents on the acridine ring significantly influence the binding affinity. researchgate.netnih.gov For example, a series of 2,9-disubstituted acridines were synthesized and their DNA binding capacities were determined, showing Kb values ranging from 0.5 x 10⁴ M⁻¹ to 10.4 x 10⁴ M⁻¹. researchgate.net Similarly, a strong correlation between the lipophilicity of 3,9-disubstituted acridines and their ability to stabilize the intercalation complex with DNA was observed, with binding constants ranging from 2.81 to 9.03 x 10⁴ M⁻¹. nih.gov These binding constants provide a quantitative measure of the stability of the supramolecular complex formed between the acridine derivative and DNA. nih.gov
| Acridine Scaffold | Substituents | Method | Binding Constant (Kb) (M⁻¹) |
|---|---|---|---|
| 2,9-Disubstituted Acridine | Various 9-anilino or 9-phenylalkyl | Spectroscopic Titration | 0.5 – 10.4 x 10⁴ |
| 3,9-Disubstituted Acridine | Various | UV-Vis Titration | 2.81 – 9.03 x 10⁴ |
Q & A
Q. What are the established synthesis methods for 2,9-Bis(ethylsulfanyl)acridine, and how can purity be optimized during preparation?
The synthesis of this compound typically involves multicomponent reactions (MCRs) using acridine precursors, ethylsulfanyl groups, and catalysts like p-toluenesulfonic acid or copper-based reagents. For example, analogous acridine derivatives are synthesized via condensation reactions between cyclic diketones, sulfonamides, and aldehydes under controlled temperature and solvent conditions .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used, followed by recrystallization in ethanol or acetone. Purity can be verified via melting point analysis and HPLC (detection limit: ≥99% purity).
- Key Parameters : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:2 for acridine core to ethylsulfanyl donors) are critical for yield optimization .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm functional groups and substitution patterns. For example, ethylsulfanyl protons appear as triplets (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at m/z 327.1).
- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX programs) resolves molecular geometry and π-π stacking interactions in the solid state .
- Infrared (IR) Spectroscopy : C-S stretching vibrations (~650 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) confirm structural motifs .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazards : Classified under GHS Category 2 for skin/eye irritation (H319) .
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and avoid water contact to prevent dispersion .
Advanced Research Questions
Q. How can researchers design experiments to study the DNA intercalation potential of this compound?
- Experimental Design :
- UV-Vis Spectroscopy : Monitor hypochromicity and bathochromic shifts in λmax when incubated with dsDNA (e.g., calf thymus DNA) .
- Fluorescence Quenching : Competitive binding assays using ethidium bromide as a fluorescent probe.
- Electrochemical Methods : Cyclic voltammetry to detect redox changes upon DNA binding (e.g., shift in oxidation peaks) .
- Controls : Include blank DNA, free ligand, and intercalator standards (e.g., 9-aminoacridine) .
Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?
Q. What strategies address contradictions in bioactivity assay results (e.g., cytotoxicity vs. non-toxicity)?
- Variables to Reassess :
- Statistical Analysis : Apply ANOVA or t-tests to ensure significance (p < 0.05) and replicate experiments ≥3 times .
- Mechanistic Studies : Use flow cytometry (apoptosis assays) or ROS detection kits to validate cytotoxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
